molecular formula C10H18INO2 B070711 Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate CAS No. 177750-73-1

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No. B070711
M. Wt: 311.16 g/mol
InChI Key: QCETXLFSWJGTAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine derivatives involves several methods, including the mixed anhydride method and reactions starting from various tert-butyl-substituted compounds. For example, Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray diffraction studies. For instance, the molecular structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing a triclinic space group and specific cell parameters (Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving tert-butyl pyrrolidine derivatives are diverse, including their use in the synthesis of macrocyclic inhibitors and Schiff base compounds. For example, Sasaki et al. (2020) utilized tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate in synthesizing macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Scientific Research Applications

  • Synthesis of Boc-protected 2-benzylpyrrolidines : This compound was used in the synthesis of Boc-protected 2-benzylpyrrolidines, involving its addition to activated zinc, aryl halides, and a palladium catalyst. This process achieved yields of 20-72% (Massah, Ross, & Jackson, 2010).

  • Synthesis and Crystal Structure Analysis : The compound was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method. Its crystal structure was analyzed using X-ray diffraction studies, contributing to structural chemistry knowledge (Naveen et al., 2007).

  • Asymmetric Synthesis of N-tert-Butyl Disubstituted Pyrrolidines : Utilized in the synthesis of chiral pyrrolidine via a nitrile anion cyclization strategy. This resulted in high yields and enantiomeric excess, demonstrating its effectiveness in producing chiral compounds (Chung et al., 2005).

  • Reduction to (S)-tert-Butyl 2-((R)-Perfluoro-1-Hydroxyalkyl)pyrrolidine-1-Carboxylate : This reduction resulted in high yields and diastereoselectivities, demonstrating its role in producing fluorinated compounds (Funabiki et al., 2008).

  • Medicinal Chemistry Applications : Used in the synthesis of compounds with potential antiinflammatory and analgesic properties. Some compounds synthesized showed dual inhibitory activity and reduced ulcerogenic effects (Ikuta et al., 1987).

  • Synthesis of Pyrrole-3-Carboxylic Acids : Involved in a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, demonstrating its utility in simplifying and streamlining synthetic processes (Herath & Cosford, 2010).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCETXLFSWJGTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338015
Record name tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

CAS RN

177750-73-1
Record name tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Massah, AJ Ross, RFW Jackson - The Journal of Organic …, 2010 - ACS Publications
Addition of (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate to activated zinc, aryl halides, and a catalyst derived from Pd 2 (dba) 3 (2.5 mol %) and SPhos (5 mol %) in DMF …
Number of citations: 15 pubs.acs.org
VL Ung - 2020 - search.proquest.com
The complement system is a critical piece of the innate immune system, which recognizes and defends against pathogens through the formation of the membrane attack complex (MAC)…
Number of citations: 0 search.proquest.com

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